tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-methyl-4-[1-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-11-10-17(14(19)20-15(3,4)5)7-8-18(11)12(2)13-16-6-9-21-13/h6,9,11-12H,7-8,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLBIWUBJNGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(C)C2=NC=CS2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123472 | |
| Record name | 1-Piperazinecarboxylic acid, 3-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-83-2 | |
| Record name | 1-Piperazinecarboxylic acid, 3-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 3-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperazine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles such as alkyl halides and amines are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or piperazine nitrogen.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazole ring and piperazine moiety suggests it may interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can engage in π-π interactions or hydrogen bonding, while the piperazine moiety can form ionic or hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Substituent Variations
a. Thiazole vs. Pyridine Derivatives
- Compound: tert-Butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate (CAS: MFCD18837508) Key Differences: Replaces the thiazole-2-yl group with pyridin-2-yl. Molecular Weight: 305.42 g/mol (vs. 297.42 for the target compound).
b. Thiazole Positional Isomers
- Compound: tert-Butyl 4-[3-(1,3-thiazol-5-yl)pyrazin-2-yl]piperazine-1-carboxylate (C23) Structure: Thiazol-5-yl attached to a pyrazine ring.
Substituent Position and Steric Effects
- Compound : (E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate
Functional Group Modifications
a. Nitro Group Introduction
- Compound: tert-Butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate Key Differences: Nitropyridinyl substituent introduces electron-withdrawing effects. Stereochemistry (3S) may influence chiral recognition .
b. Fluorinated Analogs
- Compound: tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate Key Differences: Fluorine atom at the benzyl position. Impact: Fluorine’s electronegativity improves metabolic stability and bioavailability, common in CNS-targeting drugs .
Biological Activity
Overview
tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate (CAS No. 1289387-83-2) is a complex organic compound characterized by a piperazine ring, a thiazole moiety, and a tert-butyl ester group. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The structural features of this compound suggest interactions with various biological targets, which may lead to therapeutic effects.
The synthesis of this compound typically involves multi-step organic reactions, including the reaction of 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine with tert-butyl chloroformate under basic conditions. Common solvents for this synthesis include dichloromethane and tetrahydrofuran, with triethylamine often used as a base to neutralize byproducts.
Chemical Structure:
| Property | Value |
|---|---|
| Molecular Formula | C15H25N3O2S |
| Molecular Weight | 311.44 g/mol |
| IUPAC Name | tert-butyl 3-methyl-4-[1-(thiazol-2-yl)ethyl]piperazine-1-carboxylate |
The mechanism of action for this compound is believed to involve its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in π-π interactions and hydrogen bonding, while the piperazine moiety may form ionic or hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to potential therapeutic outcomes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole-containing compounds. For instance, compounds similar to tert-butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine have shown significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing cytotoxic activity, as evidenced by structure-activity relationship (SAR) analyses that indicate specific substituents on the thiazole ring can significantly influence potency .
Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant properties. In one study, novel thiazole-integrated compounds demonstrated promising anticonvulsant activity, suggesting that similar structures could be explored for developing new antiepileptic drugs. The SAR analysis revealed that specific modifications could enhance efficacy against seizure models .
Enzyme Inhibition
The compound's structural components suggest potential enzyme inhibition capabilities. For example, studies have shown that thiazole derivatives can inhibit certain enzymes involved in cancer progression and other diseases. The interaction between the thiazole moiety and enzyme active sites could be a focal point for further research into its therapeutic applications .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Antitumor Efficacy : A study evaluated a series of thiazole derivatives against human cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Anticonvulsant Screening : A novel thiazole-based compound was tested in animal models for anticonvulsant activity, demonstrating significant protection against induced seizures .
- Enzyme Targeting : Research focused on enzyme inhibition showed that certain modifications on the thiazole ring could enhance binding affinity and specificity towards target enzymes involved in metabolic pathways associated with cancer and neurological disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
